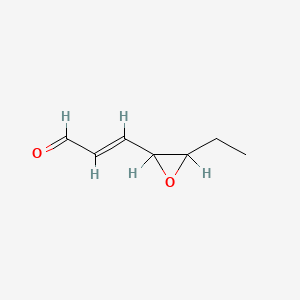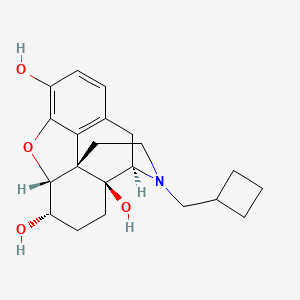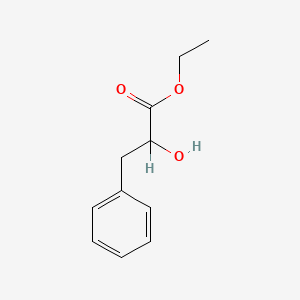
Ethyl-2-Hydroxy-3-phenylpropanoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-3-phenylpropanoate has several scientific research applications:
Wirkmechanismus
Target of Action
Ethyl 2-hydroxy-3-phenylpropanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-hydroxy-3-phenylpropionic acid with ethanol The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This could lead to the release of 3-hydroxy-3-phenylpropionic acid and ethanol .
Biochemical Pathways
It is known to be a metabolite , suggesting that it may be involved in metabolic processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-hydroxy-3-phenylpropanoate are not well-studied. As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism might involve esterase-catalyzed hydrolysis, and excretion pathways would depend on the resulting metabolites .
Result of Action
Given its status as a metabolite , it might play a role in various biochemical processes, but specific effects would depend on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-hydroxy-3-phenylpropanoate. For instance, the presence of esterases would affect its hydrolysis, and pH could influence its stability. It is soluble in organic solvents but insoluble in water , which could impact its distribution and bioavailability.
Vorbereitungsmethoden
Ethyl 2-hydroxy-3-phenylpropanoate can be synthesized through the esterification of 3-hydroxy-3-phenylpropionic acid with ethanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
In industrial settings, the compound is produced by the esterification of hydroxyphenylpropionic acid with ethanol in the presence of an acid catalyst . The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Chemischer Reaktionen
Ethyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-3-phenylpropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-3-phenylpropanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-phenylpropanoate: This compound has a similar structure but differs in the position of the hydroxyl group.
Ethyl 2-hydroxy-3-phenylbutanoate: This compound has an additional carbon atom in the carbon chain, resulting in different chemical properties.
Ethyl 2-hydroxy-3-phenylpropionate: This compound has a similar structure but differs in the functional group attached to the carbon chain.
The uniqueness of ethyl 2-hydroxy-3-phenylpropanoate lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGUIFRIAXYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934886 | |
| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid / Black pepper like aroma | |
| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble, Soluble (in ethanol) | |
| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.102 | |
| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15399-05-0 | |
| Record name | Ethyl 2-hydroxy-3-phenylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15399-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phenyllactate, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL PHENYLLACTATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-hydroxy-3-phenylpropanoate in the context of the provided research?
A1: Ethyl 2-hydroxy-3-phenylpropanoate was identified as one of the main components of sauce-flavor Moutai lees in a study analyzing aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) []. The compound constituted a significant portion of the identified aromatic profile, contributing to the characteristic flavor of this byproduct of Moutai liquor production. This finding highlights the compound's role in contributing to the sensory qualities of a specific food product.
Q2: Was ethyl 2-hydroxy-3-phenylpropanoate found to have any biological activity in the provided research?
A2: While ethyl 2-hydroxy-3-phenylpropanoate itself wasn't tested for antimicrobial activity in the provided research, a closely related compound, (2 R)-2-(4-hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate, isolated from the marine microalgae Aurantiochytrium sp. SC145, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans []. This finding suggests that the phenylpropanoate structure could be a promising scaffold for developing novel antimicrobial agents. Further research is needed to explore the specific antimicrobial potential of ethyl 2-hydroxy-3-phenylpropanoate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
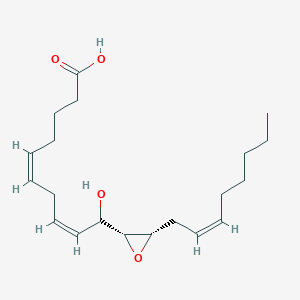
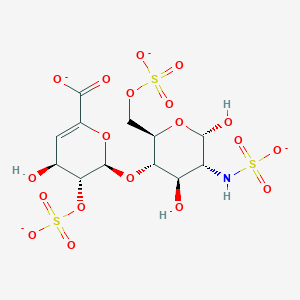
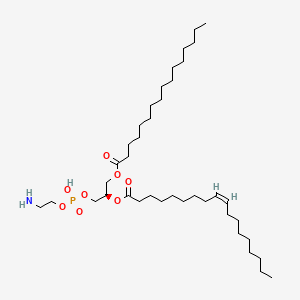
![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
![rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylicacid](/img/structure/B1235467.png)
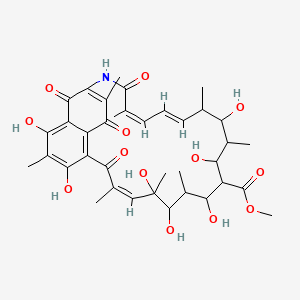
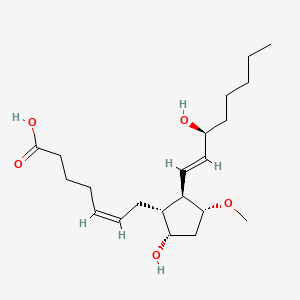
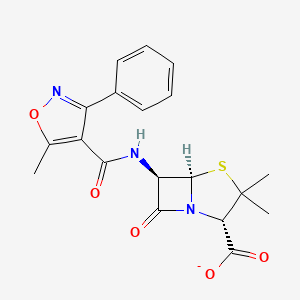
![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)
![methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1235478.png)
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)
